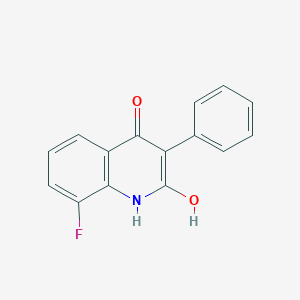

2-chloro-N-(3-sulfamoylphenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

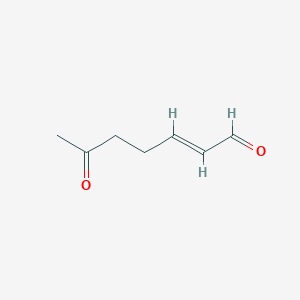

The synthesis of acetamide derivatives is a multi-step process involving various reagents and catalysts. For instance, 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide is synthesized through a process that has not been detailed in the provided data . However, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, is synthesized from N-methylaniline and chloracetyl chloride, using triethylamine as a catalyst, followed by esterification and ester interchange steps to yield the final product . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide is used as a synthon for creating polyfunctionalized heterocyclic compounds, indicating its role as a building block in complex organic synthesis . The synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which are finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to yield the target compounds .

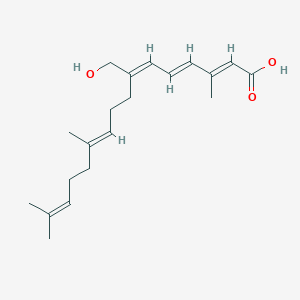

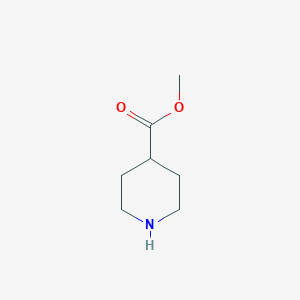

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be substituted with various functional groups. The conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide has been studied, revealing a preferred conformer for this molecule . The molecular structures of the synthesized compounds in the other studies are confirmed using spectroscopic methods such as IR, MS, and NMR, which provide information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring and the acetamide group. The synthesis of heterocyclic compounds using 2-cyano-N-(4-sulfamoylphenyl) acetamide demonstrates its reactivity and potential for creating a variety of functionalized molecules . The chemical reactions involved in the synthesis of the compounds in the studies include acetylation, esterification, ester interchange, and the reaction of thiols with bromoacetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the nature of their substituents. While the provided data does not give specific details about the physical properties such as melting points, solubility, or boiling points, the chemical properties can be inferred from the synthesis and reactivity of the compounds. For example, the high yields obtained in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide suggest good reactivity under the reaction conditions used . The biological screening of the synthesized 5-substituted-1,3,4-oxadiazole derivatives indicates their potential as enzyme inhibitors, which is a significant chemical property in the context of medicinal chemistry .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-chloro-N-(3-sulfamoylphenyl)acetamide has been studied for its potential anticancer properties. A study by Ghorab et al. (2015) used this compound as a key intermediate for synthesizing various sulfonamide derivatives, which were then tested for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Notably, one of the synthesized compounds exhibited significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Heterocyclic Synthesis

The compound is also notable in the synthesis of polyfunctionalized heterocyclic compounds. Gouda (2014) reviewed its use as a synthon, highlighting its role in the synthesis and reactions of heterocyclic compounds, demonstrating its versatility in chemical synthesis (Gouda, 2014).

Antimicrobial Activity

Divya et al. (2015) prepared a class of bis-heterocyclic sulfamoyl acetamides, including chloro substituted thiazolyl imidazolylsulfamoyl acetamide, and tested their antimicrobial activity. They found one compound to be a potent antimicrobial agent against Pseudomonas aeruginosa and Penicillium chrysogenum (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Soil Reception and Herbicide Activity

Research by Banks and Robinson (1986) investigated the herbicides acetochlor, alachlor, and metolachlor, which include derivatives of 2-chloro-N-(3-sulfamoylphenyl)acetamide. They studied the reception of these herbicides in different soil conditions and their activity on grain sorghum (Banks & Robinson, 1986).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZWXQMJCRQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407395 | |

| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-sulfamoylphenyl)acetamide | |

CAS RN |

135202-69-6 | |

| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

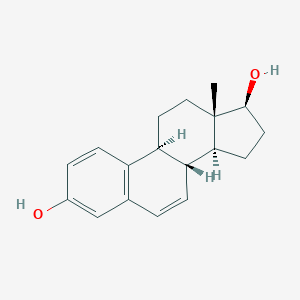

![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)